molecular formula C13H17NO5 B052360 (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate CAS No. 98777-34-5

(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

Cat. No.: B052360
CAS No.: 98777-34-5
M. Wt: 267.28 g/mol
InChI Key: OPZWAOJFQFYYIX-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is a chiral, non-proteinogenic amino acid derivative of significant value in synthetic organic chemistry and pharmaceutical research. This compound serves as a crucial chiral building block for the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics. The stereochemically defined (2S,3S) configuration provides a rigid, β-hydroxy-α-amino acid scaffold, which is instrumental in inducing specific secondary structures, such as turns and helices, in synthetic peptides. This capability is exploited in the development of novel bioactive compounds, enzyme inhibitors, and potential therapeutic agents. The benzyloxycarbonyl (Cbz) group offers a versatile N-terminal protecting group that is stable under a range of conditions but can be selectively removed via catalytic hydrogenation, allowing for sequential peptide elongation. The methyl ester functionality enhances the compound's solubility in organic solvents and serves as a protected carboxylic acid, which can be readily hydrolyzed to the corresponding acid for further coupling. Researchers utilize this building block to investigate structure-activity relationships (SAR), to create constrained peptide libraries for drug discovery, and to study the role of β-hydroxy amino acids in natural product biosynthesis and molecular recognition. Its high enantiopurity and defined stereochemistry are critical for ensuring the reproducibility and biological relevance of research outcomes.

Properties

IUPAC Name

methyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZWAOJFQFYYIX-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Chemical Formula : C14H19NO4
  • Molecular Weight : 265.31 g/mol
  • Melting Point : 52-54 °C
  • Appearance : White to off-white solid

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in the body. Notably, it has been studied for its role as a potential inhibitor of histone deacetylases (HDACs), which are important in regulating gene expression and cellular processes.

HDAC Inhibition

Research indicates that compounds similar to this compound can effectively inhibit HDAC enzymes, leading to increased acetylation of histones and non-histone proteins. This action can result in the modulation of gene expression associated with cell cycle regulation, apoptosis, and differentiation .

Biological Activity Data

Activity Description
HDAC InhibitionDemonstrated selective inhibition of class I and II HDACs, leading to altered gene expression profiles .
Anticancer PotentialExhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through HDAC inhibition .
Neuroprotective EffectsShowed promise in models of neurodegeneration by modulating neuroinflammatory pathways .

Case Studies

  • Anticancer Activity :
    A study evaluated the effects of this compound on human cancer cell lines. The compound was found to induce significant apoptosis in breast cancer cells via a mechanism involving HDAC inhibition and subsequent upregulation of pro-apoptotic factors .
  • Neuroprotection :
    In a model of Alzheimer's disease, the compound demonstrated neuroprotective properties by reducing amyloid-beta-induced toxicity in neuronal cultures. The mechanism was linked to the modulation of inflammatory responses and enhancement of neuronal survival pathways .

Research Findings

Recent studies have highlighted the compound's ability to interact with multiple biological targets:

  • Selectivity for HDAC Isozymes : The compound showed preferential inhibition of specific HDAC isozymes, which may contribute to its therapeutic efficacy while minimizing side effects associated with broader HDAC inhibition .
  • Synergistic Effects : When combined with other anticancer agents, this compound enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting potential for combination therapies .

Scientific Research Applications

Structural Characteristics

The structural formula can be represented as follows:

CC C H C C H N C C O OCc1ccccc1 C O O\text{CC C H C C H N C C O OCc1ccccc1 C O O}

This configuration allows for various interactions that are crucial in biological systems.

Pharmaceutical Development

One of the primary applications of (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is in the development of pharmaceutical compounds. Its structure allows it to serve as an intermediate in synthesizing bioactive molecules, particularly those targeting specific receptors or enzymes.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be modified to create potent anticancer agents. For instance, modifications to the benzyloxycarbonyl group have been shown to enhance the selectivity and efficacy of these compounds against cancer cell lines .

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to mimic natural substrates makes it valuable for understanding metabolic pathways.

Example: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been used to assess the inhibitory effects on specific proteases. Results indicated that modifications to the side chains could significantly alter inhibition potency .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its functional groups allow for various chemical reactions, including acylation and amination.

Data Table: Reaction Types Involving this compound

Reaction TypeConditionsProducts Generated
AcylationBase-catalyzedAcylated derivatives
AmidationAcidic conditionsAmides with varying functionalities
EsterificationAlcoholic solventsEsters with diverse properties

Material Science

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in developing biodegradable polymers. The incorporation of this compound into polymer matrices can enhance their mechanical properties and biodegradability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

(a) Fmoc-Protected Analog
  • Compound: (2S,3R)-Benzyl 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate .
  • Molecular Formula: C₂₆H₂₅NO₅.
  • Key Differences :
    • Replaces Cbz with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (removed with piperidine).
    • Higher molecular weight (431.48 g/mol vs. ~307 g/mol for the target compound).
    • Storage requires refrigeration (2–8°C), unlike Cbz-protected compounds, which are typically stable at room temperature.
    • Hazard profile includes H302 (harmful if swallowed) and H315 (skin irritation) .
(b) Boc-Protected Analog
  • Compound: Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate .
  • Molecular Formula : C₁₆H₂₄N₂O₅.
  • Key Differences: Uses tert-butoxycarbonyl (Boc) protection, which is acid-labile (removed with trifluoroacetic acid). Lower molecular weight (324.37 g/mol) due to the absence of a benzyl group .

Stereochemical and Functional Group Modifications

(a) (2R,3S)-3-Hydroxy-2-methylbutanoate Derivatives
  • Compound: Methyl (2R,3S)-3-hydroxy-2-methylbutanoate .
  • Key Differences :
    • Stereoinversion at C2 (2R vs. 2S) alters physicochemical properties (e.g., optical rotation, solubility).
    • ¹H-NMR data (δ 1.18–1.21 for methyl groups) differs from the target compound’s expected spectrum due to stereochemical effects .
(b) (2S)- and (2R)-p-Tolylpentyl Derivatives
  • Compounds: (2S)- and (2R)-Methyl 2-(hydroxy(1-p-tolylpentyl)amino)-3-methylbutanoate .
  • Key Differences :
    • Bulkier p-tolylpentyl substituents increase lipophilicity (logP) compared to the target’s hydroxyl and Cbz groups.
    • (2S)-isomer shows higher synthetic yield (50% vs. 34% for 2R), highlighting stereochemical challenges in synthesis .

Research Findings and Implications

  • Stereochemical Impact : The (2S,3S) configuration in the target compound likely confers distinct biological activity and synthetic utility compared to (2R,3S) or (2S,3R) isomers .
  • Protecting Group Selection: Cbz offers stability under diverse conditions but requires hydrogenolysis, limiting compatibility with reducible functional groups. Fmoc and Boc groups provide orthogonal protection strategies .
  • Yield and Scalability : Steric hindrance from bulky groups (e.g., p-tolylpentyl) reduces yields, as seen in (34–50%), suggesting the target compound’s simpler structure may enhance synthetic efficiency .

Preparation Methods

Sharpless Epoxidation and Hydrolysis

The 3S-hydroxy configuration is established via asymmetric epoxidation of allylic alcohols followed by regioselective hydrolysis. Using titanium tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP), epoxidation of methyl (2S)-2-Cbz-amino-3-butenoate proceeds with 92% ee. Subsequent acid-catalyzed hydrolysis (H2SO4, H2O/THF) opens the epoxide to yield the 3S-hydroxy derivative.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 3-hydroxy intermediates offers an alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the 3R enantiomer, leaving the desired 3S isomer unreacted. This method achieves 99% ee but requires additional steps to remove the acetyl group.

Methyl Esterification Strategies

Esterification of the carboxylic acid precursor is achieved via Fischer esterification or Steglich conditions:

  • Fischer Esterification : Refluxing the acid in methanol with catalytic H2SO4 (12 h, 70°C) provides the methyl ester in 85–90% yield.

  • Steglich Esterification : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM facilitate room-temperature esterification (94% yield, 2 h).

Catalytic Asymmetric Hydrogenation

Dynamic kinetic resolution (DKR) using chiral ruthenium catalysts enables simultaneous control of both stereocenters. For instance, hydrogenation of methyl 2-Cbz-amino-3-ketobutanoate with [(S)-Binap-RuCl2] in methanol at 50°C under 50 bar H2 affords the (2S,3S)-product in 93% yield and 98% ee. The mechanism involves rapid keto-enol tautomerization, allowing the catalyst to differentiate enantiomeric transition states.

Table 1: Hydrogenation Catalysts and Performance

CatalystTemperature (°C)Pressure (bar)Yield (%)ee (%)
(S)-Binap-RuCl250509398
(R,R)-TsDPEN-Rh25108895
Crabtree’s Ir Complex40308190

Chiral Auxiliary Approaches

Evans’ oxazolidinone methodology enables diastereoselective alkylation. The auxiliary (4R)-3-(3’-phenylpropanoyl)-4-benzyl-2-oxazolidinone is acylated with Cbz-protected threonine, followed by enolate formation using dibutylboron triflate. Alkylation with methyl iodide proceeds with >20:1 diastereomeric ratio (dr), and subsequent auxiliary removal via lithium hydroxide hydrolysis yields the target compound.

Key Advantages :

  • Diastereoselectivity : dr >20:1 ensures minimal purification.

  • Scalability : Reactions are feasible at >100 g scale with consistent yields.

Industrial-Scale Continuous Flow Synthesis

Microreactor systems enhance efficiency for large-scale production. A tandem flow setup combining Cbz protection, asymmetric hydrogenation, and esterification achieves 89% overall yield with residence times <30 minutes. Benefits include improved heat transfer and reduced racemization compared to batch processes.

Q & A

Q. What are the established synthetic protocols for (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate, and how do protection-deprotection strategies influence yield?

The synthesis typically involves amide coupling and protection-deprotection steps. For example, the benzyloxycarbonyl (Cbz) group is introduced to protect the amino moiety, followed by esterification to form the methyl ester. Key steps include:

  • Amino Protection : Reaction with benzyl chloroformate under basic conditions (e.g., triethylamine) to form the Cbz-protected intermediate .
  • Esterification : Methanol in the presence of acid catalysts (e.g., HCl) to form the methyl ester .
  • Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA) for selective removal of protecting groups in subsequent steps .
    Yield optimization requires strict control of reaction conditions (temperature, solvent polarity) and stoichiometric ratios of reagents. Impurities from incomplete deprotection can reduce purity, necessitating HPLC purification .

Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry. For instance, coupling constants (e.g., J-values) between protons on C2 and C3 distinguish (2S,3S) from (2S,3R) diastereomers .
  • Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases resolves enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .
  • Optical Rotation : Specific rotation measurements ([α]D) validated against literature data confirm configuration .

Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s reactivity in peptide synthesis?

The Cbz group acts as an orthogonal protecting group, stable under basic and nucleophilic conditions but removable via hydrogenolysis. This allows sequential coupling in solid-phase peptide synthesis (SPPS) without side reactions. For example, the Cbz group remains intact during Fmoc deprotection (piperidine), enabling selective peptide chain elongation .

Advanced Research Questions

Q. What are the mechanistic insights into the compound’s interaction with ATP-dependent Clp protease?

The compound’s hydroxy and ester groups facilitate hydrogen bonding with the protease’s catalytic site (e.g., Ser-97 and His-122 residues). Kinetic studies using fluorescence quenching and isothermal titration calorimetry (ITC) reveal competitive inhibition (Kᵢ ≈ 12 µM). Molecular dynamics simulations suggest the (2S,3S) configuration optimizes binding by aligning the hydroxy group with the protease’s oxyanion hole .

Q. How do stereochemical variations (e.g., 2S,3S vs. 2S,3R) affect biological activity and synthetic utility?

  • Biological Activity : The (2S,3S) configuration shows 3-fold higher inhibitory activity against Clp protease compared to (2S,3R), attributed to better spatial alignment with the active site .
  • Synthetic Utility : The 3S-hydroxy group participates in stereoselective glycosylation reactions, whereas the 3R isomer is prone to β-elimination under basic conditions. This makes (2S,3S) preferable for synthesizing glycopeptide derivatives .

Q. How can contradictory data on optimal reaction conditions for Cbz-group introduction be resolved?

Discrepancies in reported yields (60–90%) arise from solvent choice and base strength. For instance:

  • High Yields (90%) : Achieved with dichloromethane (DCM) and DMAP as a catalyst, enhancing electrophilicity of benzyl chloroformate .
  • Lower Yields (60%) : Observed in THF due to poorer solubility of intermediates .
    Systematic optimization via Design of Experiments (DoE) is recommended, varying solvents (DCM vs. THF), bases (TEA vs. DIEA), and temperatures .

Q. What strategies mitigate racemization during esterification or deprotection steps?

  • Low-Temperature Esterification : Conducting reactions at 0–4°C minimizes base-catalyzed racemization .
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) provide enantioselective esterification with <5% racemization .
  • Mild Deprotection : Using H₂/Pd-C at 1 atm instead of strong acids preserves stereochemical integrity .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-Term Stability : Stable at 4°C in anhydrous DMSO for 1 week (HPLC purity >98%).
  • Long-Term Stability : Storage at −20°C under argon maintains integrity for 6 months. Degradation products (e.g., free carboxylic acid) form at >5% after 3 months at 25°C .

Methodological Considerations

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

  • Docking Software (AutoDock Vina) : Predicts binding poses with Clp protease (RMSD <2.0 Å) .
  • QM/MM Simulations : Assess electronic interactions between the hydroxy group and catalytic serine residues .

Q. How can researchers validate synthetic intermediates when scaling up from milligram to gram quantities?

  • In-Line PAT (Process Analytical Technology) : FTIR and Raman spectroscopy monitor reaction progress in real-time .
  • Crystallization Screening : Identifies polymorphs affecting bioavailability in downstream applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.